molecular formula C21H28N2O2S B11341193 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide

Cat. No.: B11341193
M. Wt: 372.5 g/mol
InChI Key: JWYPEDQKMDTUFP-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide is a synthetic organic compound that features a piperidine ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the piperidine intermediate.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes. Reaction conditions often involve inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and thiophene rings may facilitate binding to these targets, while the benzamide moiety can interact with active sites, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide: Lacks the thiophene ring, which may affect its binding affinity and specificity.

    N-[2-(thiophen-2-yl)ethyl]-4-propoxybenzamide: Lacks the piperidine ring, potentially altering its pharmacological profile.

Uniqueness

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide is unique due to the combination of the piperidine, thiophene, and benzamide moieties, which may confer distinct pharmacological properties and binding affinities compared to similar compounds.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-4-propoxybenzamide

InChI

InChI=1S/C21H28N2O2S/c1-2-14-25-18-10-8-17(9-11-18)21(24)22-16-19(20-7-6-15-26-20)23-12-4-3-5-13-23/h6-11,15,19H,2-5,12-14,16H2,1H3,(H,22,24)

InChI Key

JWYPEDQKMDTUFP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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